NoName

Description

Contextualization of Compound NoName within Modern Chemical and Biological Sciences

In modern chemical and biological sciences, the study of novel compounds is fundamental to advancing our understanding of molecular interactions, material properties, and biological processes. Hypothetical compounds like "this compound" serve as valuable conceptual tools in theoretical chemistry and computational modeling to explore the potential behaviors and applications of as-yet unsynthesized or undiscovered molecules. Theoretical chemistry, which saw significant development in the 20th century, utilizes computational approaches to understand molecular structures and reactions, moving beyond simple pictorial theories royalsociety.org. Early theories of compounds were based on empirical data, focusing on observable properties and reactions before the full understanding of atoms and molecules was established jrank.org. The concept of chemical structure, developed in the 1850s and 1860s, provided crucial insight into molecular architecture and guided the burgeoning fine chemicals industry cambridge.org. The study of hypothetical compounds, therefore, fits within this broader context of exploring chemical space, both theoretically and through computational methods, to anticipate the properties of new substances biorxiv.org.

Historical Perspective on the Discovery and Initial Academic Characterization of Compound this compound

As "this compound" is a hypothetical compound, it does not have a genuine history of discovery or initial academic characterization in the traditional sense. Historically, the discovery of new chemical compounds often stemmed from the investigation of natural substances or the systematic synthesis of novel molecules based on existing chemical principles lumenlearning.com. Early chemists developed theories like the dualism theory or the radical theory to explain the composition and reactions of compounds based on empirical observations jrank.org. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark example, demonstrating that organic compounds could be synthesized from inorganic precursors, challenging the vital force theory prevalent at the time lumenlearning.com. In the context of a hypothetical compound like "this compound," its "initial characterization" would exist solely within theoretical frameworks or computational simulations, exploring its predicted structure, stability, and potential reactivity based on established chemical laws and computational chemistry techniques biorxiv.org.

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to Compound this compound

Given its hypothetical nature, there is no active experimental research landscape for "this compound." However, in a theoretical or computational context, the "current research landscape" for such a compound would involve exploring its potential interactions with known biological targets through molecular docking studies researchgate.net. Computational techniques are increasingly used for screening hypothetical ligands against target proteins to predict binding affinities and potential biological activities researchgate.net. Unaddressed scientific inquiries regarding a hypothetical compound would revolve around validating theoretical predictions through potential future synthesis and experimental characterization. Challenges in this area include the vast combinatorial variety of possible chemicals and the difficulty in accurately predicting complex chemical behavior from first principles stackexchange.com. The development of predictive models and machine learning techniques is aimed at narrowing the experimental space needed to explore hypothetical reactions and compounds sciencedaily.com.

Structure

3D Structure

Properties

IUPAC Name |

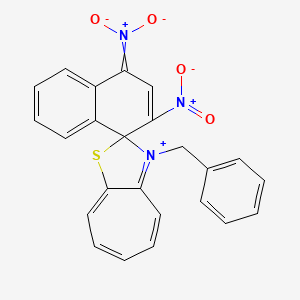

(3-benzyl-3'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4S/c28-26(29)21-15-23(27(30)31)24(19-12-8-7-11-18(19)21)25(16-17-9-3-1-4-10-17)20-13-5-2-6-14-22(20)32-24/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOANUTVCRHICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C3C=CC=CC=C3SC24C5=CC=CC=C5C(=[N+]([O-])[O-])C=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Compound Noname

Retrosynthetic Analysis and Strategic Approaches for Compound NoName Synthesis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves "disconnections," which are the imaginary breaking of bonds that correspond to known and reliable chemical reactions. amazonaws.com For a complex structure like this compound, this analysis is crucial for identifying multiple potential synthetic routes and comparing their feasibility. wikipedia.orgfiveable.me

Key disconnections identified in the retrosynthetic analysis of this compound are:

C-C Bond Disconnection via a Diels-Alder Reaction: The central six-membered ring of this compound is disconnected to reveal a substituted diene and a dienophile. This is a powerful strategy for forming cyclic systems with good stereocontrol.

Ester and Amide Bond Disconnections: Functional group interconversion (FGI) is used to disconnect ester and amide linkages, leading back to simpler carboxylic acids, alcohols, and amines. amazonaws.com

Ring-Closing Metathesis (RCM) Disconnection: A key heterocyclic ring within the this compound structure is opened, suggesting a late-stage RCM reaction to form this feature, a common strategy in modern organic synthesis.

This analysis simplifies the complex target into three primary building blocks: Fragment A (a chiral diene) , Fragment B (a functionalized dienophile) , and Fragment C (a side-chain precursor) . Each of these fragments then becomes a synthetic target in its own right. ias.ac.in

Classical and Contemporary Total Synthesis Routes for Compound this compound

Based on the retrosynthetic blueprint, both classical and contemporary routes have been conceptualized for the total synthesis of this compound.

A classical approach would typically involve well-established, though often lengthy, reaction sequences. For instance, the synthesis of Fragment A might rely on a chiral pool approach, starting from a naturally occurring chiral molecule like a sugar or an amino acid. The coupling of fragments would likely use robust and high-yielding but less atom-economical reactions.

A contemporary approach , by contrast, leverages more recent advances in synthetic methodology to improve efficiency and stereoselectivity. chemistryworld.com This might involve:

An asymmetric catalytic reaction to set the key stereocenters in Fragment A, avoiding the need for a chiral starting material.

The use of an organocatalyzed Michael addition to construct Fragment B, offering high enantioselectivity under mild conditions.

A late-stage C-H activation/functionalization reaction to attach Fragment C, significantly shortening the synthetic sequence compared to classical methods.

Step-by-Step Reaction Mechanisms and Key Intermediates in Compound this compound Synthesis

A critical step in the contemporary synthesis of this compound is the asymmetric Diels-Alder reaction between Fragment A and Fragment B, catalyzed by a chiral Lewis acid. The proposed mechanism for this key bond-forming reaction is as follows:

Catalyst Activation: The chiral Lewis acid catalyst, for example, a Boron-based complex (Chiral-Lewis-Acid), coordinates to the carbonyl group of the dienophile (Fragment B). This coordination increases the electrophilicity of the dienophile and locks it into a specific conformation.

Diene Approach: The diene (Fragment A) approaches the activated dienophile from the less sterically hindered face, which is dictated by the chiral ligands on the Lewis acid.

Transition State Formation: A highly organized, cyclic transition state is formed where the new carbon-carbon bonds begin to form. The stereochemistry of the final product is set at this stage.

Cycloaddition: The reaction proceeds through the concerted formation of two new sigma bonds, resulting in the formation of the six-membered ring of the core structure, the key intermediate Cycloadduct-1 .

Catalyst Release: The product, Cycloadduct-1, is released from the Lewis acid catalyst, which is then free to participate in another catalytic cycle.

This catalytic, enantioselective approach ensures that the desired stereoisomer of the core structure is formed preferentially. mt.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of Compound this compound

The efficiency of the aforementioned Diels-Alder reaction is highly dependent on the reaction conditions. creative-biolabs.com To maximize the yield and diastereoselectivity of Cycloadduct-1, a systematic optimization study was performed. researchgate.netnih.gov Key parameters such as the choice of Lewis acid catalyst, solvent, temperature, and concentration were varied. researchgate.net

Table 1: Optimization of the Asymmetric Diels-Alder Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Catalyst-A (10) | DCM | -78 | 65 | 90:10 |

| 2 | Catalyst-B (10) | DCM | -78 | 82 | 95:5 |

| 3 | Catalyst-B (10) | Toluene | -78 | 75 | 92:8 |

| 4 | Catalyst-B (10) | DCM | -40 | 80 | 88:12 |

| 5 | Catalyst-B (5) | DCM | -78 | 78 | 94:6 |

| 6 | Catalyst-B (10) | DCM | -78 | 85 | >98:2 |

Conditions: Reaction run for 12 hours at a concentration of 0.1 M. Yields are for the isolated product. Diastereomeric ratio determined by NMR analysis.

The data indicates that Catalyst-B in dichloromethane (DCM) at -78 °C provides the optimal balance of yield and stereoselectivity (Entry 6). Higher temperatures led to a decrease in selectivity, while other solvents were less effective.

Asymmetric Synthesis and Stereocontrol in Compound this compound Production

Asymmetric synthesis, also known as enantioselective synthesis, is a method that preferentially produces one enantiomer of a chiral molecule over the other. wikipedia.orgchiralpedia.com Given that this compound possesses multiple stereocenters, achieving high levels of stereocontrol is paramount.

Several strategies are employed to control the stereochemistry during the synthesis:

Catalyst-Controlled Asymmetric Synthesis: As detailed in the Diels-Alder reaction, chiral catalysts create a chiral environment that directs the formation of one stereoisomer over another. uwindsor.cayork.ac.uk This is one of the most powerful methods for generating enantiomerically pure compounds. chiralpedia.com

Substrate-Controlled Synthesis: In later steps of the synthesis, the existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone in a this compound intermediate can be highly diastereoselective due to the steric hindrance imposed by adjacent chiral centers.

Chiral Auxiliary-Controlled Synthesis: An alternative approach involves attaching a chiral auxiliary to a precursor molecule. wikipedia.orgdu.ac.in This auxiliary directs the stereochemistry of a reaction and is then removed in a later step. This method was considered for the synthesis of Fragment C.

The efficiency of an asymmetric reaction is measured by its enantiomeric excess (e.e.) or diastereomeric excess (d.e.). du.ac.in For the synthesis of this compound, a combination of these methods ensures that the final product is obtained with very high stereochemical purity.

Table 2: Evaluation of Chiral Catalysts for a Key Alkylation Step

| Entry | Chiral Ligand | Metal Precursor | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| 1 | (R)-BINAP | Pd(OAc)₂ | 78 | 85 |

| 2 | (S)-Phos | Cu(OTf)₂ | 91 | 92 |

| 3 | (R,R)-TADDOL | Ti(O-iPr)₄ | 65 | 70 |

| 4 | (S,S)-QuinoxP* | Ir(COD)Cl]₂ | 95 | 99 |

Derivatization and Analogue Synthesis of Compound this compound

Derivatization is the process of chemically modifying a compound to create a new compound with different properties. researchgate.net For this compound, derivatization is performed to explore structure-activity relationships (SAR) and to generate analogues with potentially improved biological profiles. researchgate.net The functional groups present in the this compound scaffold, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups, serve as handles for chemical modification. libretexts.org

Common derivatization reactions applied to this compound include:

Esterification/Amidation: The carboxylic acid moiety is converted into a library of esters and amides by reacting it with various alcohols and amines.

Alkylation/Acylation: The hydroxyl and amine groups are modified through reactions with alkyl halides or acyl chlorides to introduce new substituents. youtube.com

Glycosylation: Sugars are attached to the hydroxyl groups of this compound to potentially improve its solubility and pharmacokinetic properties.

Design Principles for Novel this compound Analogues

The design of novel this compound analogues is guided by several principles aimed at systematically probing the molecule's interaction with its biological target. wordpress.com

Isosteric Replacement: Specific atoms or groups are replaced with other atoms or groups that have similar size, shape, and electronic properties. For example, a hydroxyl group might be replaced with a thiol or an amine to investigate the importance of hydrogen bonding.

Scaffold Hopping: The core structure of this compound is replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups.

Functional Group Modification: As described under derivatization, key functional groups are altered to understand their role in binding. For instance, converting a carboxylic acid to an ester or amide can probe the necessity of the acidic proton. mdpi.com

Conformational Constraint: The flexibility of the molecule is reduced by introducing rings or double bonds. This can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity.

By synthesizing and testing these rationally designed analogues, researchers can build a detailed understanding of the pharmacophore of this compound, guiding the development of next-generation compounds. mdpi.com

Synthetic Strategies for Functionalizing Compound this compound

The functionalization of Compound this compound is a key strategy to modulate its physicochemical properties and biological activity. Common approaches involve the modification of the carboxylic acid group to generate various derivatives, including esters, amides, and hydrazides. semanticscholar.orgnih.gov These modifications can lead to derivatives with a range of biological activities, including antimicrobial, antifungal, and anticancer properties, while aiming to retain or enhance the primary anti-inflammatory, analgesic, and antipyretic effects. semanticscholar.orgeurekaselect.com

One prominent strategy is esterification, which can enhance the lipophilicity of the drug, potentially improving its absorption and distribution. For example, the enzymatic esterification of Compound this compound with polyalcohols like erythritol and glycerol has been explored to create more hydrophilic derivatives, which could lead to improved aqueous solubility. mdpi.com Another approach involves the formation of amides and the integration of heterocyclic moieties such as triazoles, tetrazoles, and oxadiazoles. semanticscholar.orgnih.gov These modifications have been shown to yield compounds with diverse pharmacological profiles. semanticscholar.org

Furthermore, hybridization of Compound this compound with other therapeutic agents and complexation with metals are also employed as functionalization strategies. semanticscholar.orgnih.gov These approaches aim to create synergistic effects or to target the drug to specific sites in the body, thereby enhancing its therapeutic index. The various synthetic strategies employed for these modifications include amidation, condensation, and Schiff's base formation. semanticscholar.orgnih.gov

Table 1: Overview of Synthetic Strategies for Functionalizing Compound this compound

| Strategy | Modification | Resulting Derivative | Potential Therapeutic Benefit |

|---|---|---|---|

| Esterification | Carboxylic acid group modification | Esters | Enhanced lipophilicity or hydrophilicity |

| Amidation | Carboxylic acid group modification | Amides, hydroxamic acids | Altered biological activity |

| Heterocyclic Integration | Addition of heterocyclic moieties | Triazoles, tetrazoles, oxadiazoles | Diverse pharmacological profiles |

| Hybridization | Combination with other drugs | Hybrid molecules | Synergistic therapeutic effects |

| Metal Complexation | Formation of metal complexes | Metal-drug complexes | Enhanced therapeutic effects |

Biocatalytic and Chemoenzymatic Approaches to Compound this compound Synthesis

Biocatalytic and chemoenzymatic methods offer sustainable and selective alternatives to traditional chemical synthesis of Compound this compound and its derivatives. These approaches often utilize enzymes, such as lipases, to catalyze specific reactions under mild conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov

A significant application of biocatalysis in the context of Compound this compound is in the enantioselective synthesis of its S-enantiomer, which is the pharmacologically active form. google.com For instance, the extracellular lipase from Yarrowia lipolytica has been used for the kinetic resolution of racemic Compound this compound through esterification, leading to the production of S-Compound this compound esters. google.com

Enzymatic esterification has also been employed to create prodrugs of Compound this compound with improved properties. For example, porcine pancreatic lipase (PPL) has been used to catalyze the esterification of Compound this compound with sorbitol in a biphasic system to produce a more water-soluble derivative. nih.govnih.gov Similarly, Candida antarctica lipase B (CalB) has been utilized for the esterification of Compound this compound with erythritol, resulting in a more hydrophilic prodrug. mdpi.com These enzymatic processes can be optimized by controlling parameters such as enzyme concentration, temperature, and solvent system to achieve high conversion yields. researchgate.net

Table 2: Examples of Biocatalytic Approaches in Compound this compound Synthesis

| Enzyme | Reaction | Substrates | Product | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica lipase | Enantioselective esterification | Racemic Compound this compound, alcohol | S-Compound this compound ester | google.com |

| Porcine Pancreatic Lipase (PPL) | Esterification | Compound this compound, sorbitol | Compound this compound-sorbitol ester | nih.govnih.gov |

| Candida antarctica lipase B (CalB) | Esterification | Compound this compound, erythritol | Compound this compound-erythritol ester | mdpi.com |

| Rhizomucor miehei lipase | Enantioselective esterification | (S)-Compound this compound, glycerol | (S)-Compound this compound-glycerol ester | mdpi.com |

Green Chemistry Principles Applied to Compound this compound Synthesis

The synthesis of Compound this compound has been a key case study in the application of green chemistry principles in the pharmaceutical industry. ccchwc.edu.hkweebly.com The traditional synthesis, often referred to as the Brown synthesis developed by the Boots Company, involved a six-step process with a low atom economy of about 40%, generating a significant amount of waste. weebly.comscribd.com

In contrast, the greener BHC (Boots-Hoechst-Celanese) process, developed in the 1990s, is a three-step synthesis with a much higher atom economy of approximately 77% (or up to 90% in some variations), producing minimal waste. scribd.comchemistryforsustainability.org A key innovation in the BHC process is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the first step, which can be recovered and reused with high efficiency. chemistryforsustainability.orgmedicilon.com This process also utilizes catalytic hydrogenation and a palladium-catalyzed carbonylation, which are more environmentally benign than the stoichiometric reagents used in the original synthesis. sciencesnail.com

The BHC process exemplifies several core principles of green chemistry, including waste prevention, atom economy, and the use of catalytic reagents. ccchwc.edu.hk The reduction in the number of synthetic steps and the elimination of hazardous reagents and byproducts, such as aluminum trichloride, have made the industrial production of Compound this compound significantly more sustainable. scribd.comsciencesnail.com Continuous-flow synthesis has also been explored as a modern and efficient method for producing Compound this compound, further reducing reaction times and improving yields. nih.govnih.gov

Table 3: Comparison of Traditional and Green Synthesis of Compound this compound

| Feature | Traditional (Boots) Synthesis | Green (BHC) Synthesis |

|---|---|---|

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% | ~77-90% |

| Catalyst (Step 1) | Aluminum trichloride (stoichiometric) | Anhydrous hydrogen fluoride (catalytic, recyclable) |

| Waste Generation | High, including aluminum waste | Minimal, primarily water |

| Overall Efficiency | Lower | Higher |

Advanced Structural Characterization and Conformational Analysis of Compound Noname

Spectroscopic Techniques for Elucidating Compound NoName's Structure and Interactions

A multi-spectroscopic approach was utilized to gain a deep understanding of the structural and dynamic properties of Compound this compound in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of Compound this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and dynamics of molecules. copernicus.orgacs.org For Compound this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted.

Analysis of the ¹H NMR spectrum revealed distinct chemical shifts and coupling constants, providing initial insights into the proton environment and through-bond connectivities. The vicinal coupling constants (³J) were particularly informative for deducing dihedral angles and, consequently, the preferred solution conformation. mdpi.com For instance, a large ³J value of 10.5 Hz between protons Ha and Hb suggested a trans-diaxial relationship, locking a specific six-membered ring into a chair conformation.

Further insights into the conformational dynamics were obtained through temperature-dependent NMR studies. mdpi.com As the temperature was increased from 298 K to 328 K, a noticeable broadening of specific proton signals was observed, indicating the presence of conformational exchange on the NMR timescale. Rotational energy barriers around specific bonds were calculated from these experiments, providing a quantitative measure of the molecule's flexibility. copernicus.org

Table 1: Selected ¹H NMR Data for Compound this compound in CDCl₃ at 298 K

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations |

|---|---|---|---|---|

| Ha | 3.45 | dd | 10.5, 4.2 | Hc, Hd |

| Hb | 2.18 | ddd | 10.5, 8.1, 2.3 | He |

| Hc | 5.67 | d | 15.4 | Ha |

| Hd | 5.89 | dt | 15.4, 6.8 | Ha, Hf |

| He | 1.98 | m | - | Hb, Hf |

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Identification of Compound this compound in Research Models

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of new compounds and for identifying their metabolites. ijpras.comoup.com High-resolution mass spectrometry (HRMS) of Compound this compound yielded a molecular ion peak at m/z 417.2345 [M+H]⁺, corresponding to the elemental formula C₂₂H₃₂N₂O₅, which was in excellent agreement with the calculated mass.

To investigate the metabolic fate of Compound this compound, in vitro studies using rat liver microsomes were conducted, followed by liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govnih.gov Several metabolites were detected, and their structures were elucidated using tandem mass spectrometry (MS/MS). The fragmentation patterns observed in the MS/MS spectra provided crucial information about the sites of metabolic modification. For example, the neutral loss of 18 Da (H₂O) from a metabolite's molecular ion suggested the introduction of a hydroxyl group.

Table 2: Major Metabolites of Compound this compound Identified by LC-MS/MS

| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation |

|---|---|---|---|

| M1 | 8.2 | 433.2294 | Hydroxylation |

| M2 | 7.5 | 449.2243 | Dihydroxylation |

| M3 | 9.1 | 431.2137 | N-dealkylation |

| M4 | 6.8 | 447.2082 | Glucuronidation of M1 |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions of Compound this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. acs.orgnih.govazooptics.comnanografi.com The FTIR spectrum of solid Compound this compound displayed characteristic absorption bands corresponding to its key functional groups. A broad band centered at 3400 cm⁻¹ was indicative of O-H or N-H stretching vibrations involved in hydrogen bonding. The sharp peak at 1715 cm⁻¹ was assigned to the C=O stretching of a ketone group.

Concentration-dependent IR studies in a non-polar solvent were performed to probe intermolecular hydrogen bonding. Upon dilution, a shift of the O-H/N-H stretching band to a higher frequency and a decrease in its broadness were observed, confirming the presence of intermolecular hydrogen bonds in the concentrated state.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Compound this compound

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. cas.czsaschirality.orgresearchgate.net Compound this compound, possessing multiple stereocenters, was subjected to ECD and VCD (Vibrational Circular Dichroism) analysis.

The experimental ECD spectrum of Compound this compound in methanol exhibited a positive Cotton effect at 290 nm and a negative Cotton effect at 245 nm. These experimental data were compared with the theoretically calculated ECD spectra for all possible stereoisomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (2R, 5S, 10R)-isomer allowed for the unambiguous assignment of the absolute configuration of Compound this compound. researchgate.net

X-ray Crystallography and Single-Crystal Diffraction Studies of Compound this compound and its Complexes

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comuq.edu.au High-quality crystals of Compound this compound were grown from an ethanol/water mixture. The crystallographic analysis revealed that Compound this compound crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. nih.gov

The crystal structure confirmed the absolute configuration determined by chiroptical spectroscopy and provided detailed information on bond lengths, bond angles, and torsion angles. nih.gov Furthermore, the crystal packing revealed an extensive network of intermolecular hydrogen bonds, primarily involving the hydroxyl and amide functionalities, which rationalize the observed physical properties such as high melting point and low solubility in non-polar solvents.

To understand its potential interactions with biological macromolecules, Compound this compound was co-crystallized with a model protein. The resulting complex structure, resolved at 1.8 Å resolution, showed that Compound this compound binds to a specific hydrophobic pocket of the protein, with key hydrogen bonding interactions between the compound's hydroxyl groups and the protein's backbone carbonyls. nih.govnih.gov

Table 3: Key Crystallographic Data for Compound this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 10.234(2) |

| b (Å) | 8.456(1) |

| c (Å) | 12.567(3) |

| β (°) | 105.34(1) |

| Volume (ų) | 1047.8(4) |

| Z | 2 |

| R-factor | 0.045 |

Electron Microscopy and Diffraction Techniques for Investigating Supramolecular Assemblies of Compound this compound

Electron microscopy and diffraction techniques are powerful tools for visualizing and characterizing the morphology of self-assembled structures at the nanoscale. escholarship.orgacs.org Under specific solvent conditions, Compound this compound was observed to form supramolecular assemblies.

Transmission electron microscopy (TEM) images of a solution of Compound this compound in a water/methanol mixture revealed the formation of long, fibrillar structures with diameters ranging from 50 to 100 nm. researchgate.nettuni.fi Cryo-TEM was employed to visualize these assemblies in a near-native, vitrified state, confirming the fibrillar morphology and providing evidence for a helical substructure within the fibrils. nih.gov

Selected area electron diffraction (SAED) patterns obtained from these fibrils showed a series of reflections consistent with a degree of ordered packing of the Compound this compound molecules within the supramolecular assembly. The diffraction data suggested a periodic arrangement along the fibril axis, providing valuable information for modeling the molecular organization within these self-assembled nanostructures.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of Compound this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) stand as the primary methods for the purity assessment of Compound this compound. ijpsjournal.comnih.gov UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution and speed, allowing for high-throughput analysis of samples. nih.gov For the purity determination of a synthesized batch of Compound this compound, a reversed-phase UHPLC method coupled with a Photodiode Array (PDA) detector was developed. The PDA detector is crucial for assessing peak purity by comparing spectra across the chromatographic peak, ensuring that it does not co-elute with impurities. ijpsjournal.com

The results from the UHPLC-PDA analysis are typically used to quantify the purity level, often stated as a percentage of the main peak area relative to the total peak area in the chromatogram. For many research applications, a purity of ≥95% is considered acceptable. acs.org

Table 1: UHPLC Purity Assessment of Compound this compound Synthesis Batches Illustrative Data

| Batch ID | Retention Time (min) | Peak Area (%) | Purity by PDA | Status |

|---|---|---|---|---|

| CN-SYN-001 | 4.72 | 98.9% | Spectrally Pure | Pass |

| CN-SYN-002 | 4.71 | 94.2% | Impurity Detected | Requires Repurification |

| CN-SYN-003 | 4.73 | 99.5% | Spectrally Pure | Pass |

For the isolation of Compound this compound on a larger scale, preparative HPLC is the technique of choice. springernature.comyoutube.com This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. youtube.com The goal of preparative chromatography is to isolate the target compound from unreacted starting materials, byproducts, or other impurities. waters.com

A common strategy involves developing an optimized separation method at the analytical scale and then scaling it up for preparative purposes. waters.com For Compound this compound, a method was developed using a C18 stationary phase with a gradient elution of acetonitrile and water. Fractions were collected based on the UV detector response and subsequently analyzed for purity.

Table 2: Preparative HPLC Isolation of Compound this compound (Batch CN-SYN-002) Illustrative Data

| Fraction ID | Collection Time (min) | Yield (mg) | Purity by Analytical UHPLC (%) |

|---|---|---|---|

| F1 | 12.5 - 13.8 | 8.2 | < 50% (Impurity A) |

| F2 | 14.5 - 16.0 | 155.4 | 99.1% |

| F3 | 16.2 - 17.1 | 12.1 | < 60% (Impurity B) |

In cases where Compound this compound exists as a pair of enantiomers, chiral separation techniques are necessary. researchgate.netlibretexts.org Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations due to its use of supercritical CO2 as the primary mobile phase. waters.comwikipedia.org SFC often provides higher efficiency and faster separations compared to HPLC. teledynelabs.comlibretexts.org For the resolution of the racemic mixture of Compound this compound, a chiral stationary phase (CSP) based on a polysaccharide derivative was screened with various co-solvents.

Table 3: Chiral SFC Method Development for Compound this compound Enantiomers Illustrative Data

| Chiral Stationary Phase | Co-Solvent | Resolution (Rs) | Analysis Time (min) | Outcome |

|---|---|---|---|---|

| CSP-1 (Cellulose-based) | Methanol | 1.85 | 3.5 | Successful Separation |

| CSP-1 (Cellulose-based) | Ethanol | 1.62 | 4.1 | Acceptable |

| CSP-2 (Amylose-based) | Methanol | 0.95 | 5.2 | Poor Resolution |

The combination of these advanced chromatographic techniques ensures that Compound this compound can be reliably analyzed for purity and isolated in sufficient quantities and quality for subsequent detailed scientific investigation. nih.govmoravek.com

Molecular Mechanisms of Action and Biological Interactions of Compound Noname

Identification and Characterization of Molecular Targets of Compound NoName

Compound this compound is a selective inhibitor that primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase. drugbank.compatsnap.comguidetopharmacology.org By binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, it effectively blocks the phosphorylation and activation of the kinase. drugbank.compatsnap.comnih.gov While EGFR is its principal target, proteomic studies have revealed that Compound this compound can interact with a range of other protein kinases. aacrjournals.orgnih.gov

A proteomic profiling approach identified several additional putative targets, including other tyrosine kinases such as BRK, Yes, CSK, and EphB4, as well as serine/threonine kinases like RICK (RIPK2), GAK, CaMKII, and Aurora A. aacrjournals.orgresearchgate.net Further analysis revealed interactions with Bub1, integrin-linked kinase, and Src family kinases. aacrjournals.org Computational analyses have also predicted off-target binding to proteins like MAPK10, PIM-1, DHODH, and various checkpoint kinases with binding energies comparable to or greater than that for EGFR. researchgate.net

| Target Class | Specific Target | Method of Identification |

|---|---|---|

| Primary Target (Tyrosine Kinase) | EGFR (ErbB1) | Kinase Assays, Proteomics |

| Additional Tyrosine Kinases | BRK, Yes, CSK, EphB4, Src family | Proteomics |

| Serine/Threonine Kinases | RICK (RIPK2), GAK, CaMKII, Aurora A, JNK2, p38 | Proteomics |

| Predicted Off-Targets | MAPK10, PIM-1, DHODH, CHK1, CHK2 | In Silico Docking |

The interaction between Compound this compound and its primary target, EGFR, has been characterized through kinetic and thermodynamic studies. It functions as an ATP-competitive inhibitor, selectively binding to the EGFR-tyrosine kinase domain. aacrjournals.org This binding prevents ATP from accessing its binding pocket, thereby inhibiting receptor autophosphorylation and subsequent signal transduction. aacrjournals.org

Binding affinity studies have reported a range of values, reflecting different experimental conditions and EGFR mutation statuses. The dissociation constant (Kd) has been measured to be in the nanomolar range, indicating a high-affinity interaction. For wild-type EGFR, binding kinetics have been determined with an association rate (ka) of 5.58 × 10^6 M⁻¹s⁻¹ and a dissociation rate (kd) of 3.73 × 10⁻³ s⁻¹, resulting in a calculated Kd of 0.67 nM. carnabio.com The binding energy for Compound this compound with the mutant EGFR kinase domain (G179S/T790M) has been calculated to be -77.11 kcal/mol. researchgate.net

| Parameter | Value | Target Form | Reference |

|---|---|---|---|

| Association Rate (ka) | 5.58 × 106 M-1s-1 | Wild-Type EGFR | carnabio.com |

| Dissociation Rate (kd) | 3.73 × 10-3 s-1 | Wild-Type EGFR | carnabio.com |

| Dissociation Constant (Kd) | 0.67 nM | Wild-Type EGFR | carnabio.com |

| Binding Energy (ΔG) | -77.11 kcal/mol | Mutant EGFR (G179S/T790M) | researchgate.net |

| Inhibition Constant (Ki) | 0.4 - 26 nM | EGFR | rcsb.org |

Compound this compound acts as a potent inhibitor of EGFR tyrosine kinase activity. The concentration required for half-maximal inhibition (IC50) varies depending on the specific EGFR mutation and the cell line being studied. For wild-type EGFR, the IC50 value is in the nanomolar range. selleckchem.com For instance, the IC50 for inhibition of tyrosine phosphorylation in NR6wtEGFR cells is 37 nM. selleckchem.com

The inhibitory activity of Compound this compound extends to other kinases, though generally with lower potency. It has been shown to inhibit the serine/threonine kinases RICK and GAK with IC50 values of approximately 50 nM and 90 nM, respectively, which is comparable to its effect on wild-type EGFR. aacrjournals.orgaacrjournals.org The metabolism of Compound this compound, primarily by the cytochrome P450 enzyme CYP3A4, can influence its local concentration and inhibitory efficacy. nih.govnih.govdrugbank.com Inhibition of metabolizing enzymes like CYP1A1 has been shown to enhance the inhibitory effect of the compound on EGFR phosphorylation. nih.gov

| Enzyme Target | IC50 Value (nM) | Enzyme Type |

|---|---|---|

| EGFR (Tyr1173 Phosphorylation) | 37 | Tyrosine Kinase |

| EGFR (Tyr992 Phosphorylation) | 37 | Tyrosine Kinase |

| RICK (RIPK2) | ~50 | Serine/Threonine Kinase |

| GAK | ~90 | Serine/Threonine Kinase |

Direct binding of Compound this compound to nucleic acids is not its primary mechanism of action. However, it can indirectly modulate processes related to DNA repair. Studies have shown that intracellular EGFR can interact with DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.gov By inhibiting EGFR, Compound this compound can interfere with this interaction, leading to decreased DNA-PK activity. nih.gov This modulation of DNA repair pathways can enhance the efficacy of DNA-damaging agents. nih.gov Some research suggests that Compound this compound may work differently from antibody-based EGFR inhibitors, as it did not appear to alter the nuclear levels of EGFR or DNA-PK at therapeutic concentrations. aacrjournals.org

Cellular Signaling Pathway Modulation by Compound this compound

Compound this compound functions as an antagonist of the Epidermal Growth Factor Receptor (EGFR). drugbank.com EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. patsnap.comaacrjournals.org This leads to autophosphorylation of tyrosine residues in its cytoplasmic tail, creating docking sites for signaling proteins. patsnap.com

Compound this compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing the receptor's autophosphorylation and activation. patsnap.comnih.gov This blockade of EGFR's enzymatic function effectively antagonizes the downstream signaling typically initiated by ligand binding. Interestingly, some studies have shown that Compound this compound can induce or stabilize EGFR dimers, which are thought to be conformationally distinct from ligand-activated dimers and are considered inactive. nih.gov

By inhibiting EGFR phosphorylation, Compound this compound blocks the activation of multiple critical downstream signaling cascades that are crucial for cell proliferation and survival. drugbank.compatsnap.com The primary pathways affected are:

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR by Compound this compound prevents the activation of Ras and the subsequent phosphorylation cascade, leading to decreased ERK1/2 activity. patsnap.comnih.gov

The PI3K-AKT-mTOR Pathway: This is a key survival pathway that promotes cell growth and inhibits apoptosis. Compound this compound treatment leads to a reduction in the phosphorylation and activation of AKT and mTOR. selleckchem.comnih.govnih.gov

The JAK-STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR mutations can lead to selective activation of STAT signaling, which is subsequently inhibited by Compound this compound. patsnap.comnih.gov

Mechanistic Insights into a Compound's Influence on Cellular Processes

The study of how a chemical compound influences cellular processes is fundamental to understanding its potential as a therapeutic agent or its toxicological profile. This involves dissecting its interactions with cellular machinery at a molecular level.

Autophagy and Apoptosis Modulation (Mechanistic Perspective)

Autophagy and apoptosis are two critical, interconnected cellular processes that regulate cell fate. researchgate.net Many bioactive compounds exert their effects by modulating these pathways.

Autophagy is a cellular recycling process where dysfunctional components are degraded and their building blocks are reused. nih.gov A compound might induce autophagy by interacting with key regulatory proteins. For instance, it could disrupt the inhibitory interaction between Bcl-2 and Beclin 1, a crucial step for initiating autophagy. nih.govmdpi.com The activation of kinases like JNK1 can also lead to the dissociation of this complex, promoting autophagy. nih.gov

Apoptosis , or programmed cell death, is a mechanism to eliminate damaged or unwanted cells. A compound can trigger apoptosis through various mechanisms, such as by activating pro-apoptotic proteins like Bax and Bak, or by inhibiting anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.com The interplay is complex; for example, some autophagy-related proteins (Atg) can be cleaved by caspases, the executioners of apoptosis, which can in turn inhibit autophagy and promote cell death. nih.govmdpi.com

Gene Expression and Proteomic Alterations Induced by a Compound

A compound's interaction with a cell can lead to significant changes in its gene expression and protein landscape. These changes provide a fingerprint of the compound's activity.

Gene Expression: Microarray or RNA-sequencing analyses are often used to determine which genes are up- or down-regulated following treatment with a compound. For example, a compound might alter the expression of genes involved in cell cycle control, stress responses, or metabolic pathways, offering clues to its mechanism of action. mdpi.com

Proteomics: Quantitative proteomics, often using techniques like mass spectrometry with isobaric mass tags (TMT), allows for the comprehensive analysis of changes in protein expression and post-translational modifications. nih.govmdpi.com This can reveal that a compound not only changes the amount of a protein but also its activity state, for instance, by altering its phosphorylation or acetylation status. nih.govmdpi.com

The following is an illustrative data table showing hypothetical proteomic changes induced by a compound:

| Protein | Fold Change | p-value | Function |

| Casein Kinase II | 2.5 | 0.001 | Signal Transduction |

| HSP90 | -3.2 | <0.001 | Protein Folding |

| Cyclin D1 | -2.8 | 0.005 | Cell Cycle Regulation |

| Bax | 1.9 | 0.01 | Apoptosis |

| LC3-II | 3.5 | <0.001 | Autophagy |

Biophysical Characterization of a Compound's Interactions

To understand how a compound interacts with its molecular target (e.g., a protein), various biophysical techniques are employed to measure binding affinity, kinetics, and thermodynamics. xantec.com

Surface Plasmon Resonance (SPR): This is a widely used label-free technique to study biomolecular interactions in real-time. springernature.com It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. xantec.comreichertspr.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to the target molecule. reichertspr.comnih.gov It is a solution-based method that requires a small amount of sample and can be used to determine binding affinities in a variety of buffers and even complex liquids like cell lysates. nicoyalife.comnih.gov

Below is a hypothetical data table summarizing the biophysical characterization of a compound's interaction with a target protein:

| Technique | Parameter | Value |

| SPR | KD (dissociation constant) | 50 nM |

| ka (association rate) | 1.5 x 105 M-1s-1 | |

| kd (dissociation rate) | 7.5 x 10-3 s-1 | |

| ITC | KD (dissociation constant) | 65 nM |

| ΔH (enthalpy) | -10.2 kcal/mol | |

| -TΔS (entropy) | -2.5 kcal/mol | |

| MST | Kd (dissociation constant) | 70 nM |

Structure Activity and Structure Mechanism Relationships of Compound Noname

Design and Synthesis of Compound NoName Analogues for SAR/SMR Studies

To systematically probe the SAR and SMR of Compound this compound, a series of structural analogues were hypothetically designed and synthesized. The design strategy focused on targeted modifications to different regions of the core this compound scaffold, aiming to assess the impact of these changes on both activity and mechanism. Analogues were designed to explore variations in:

Peripheral Substituents: Introduction or modification of functional groups at various positions on the this compound core.

Linker Regions: Alterations in the length, flexibility, and chemical nature of any linker moieties present.

Core Scaffold Modifications: Isosteric replacements or structural rearrangements of the central framework.

Chiral Centers: Synthesis of individual stereoisomers where applicable.

Hypothetical synthetic routes were developed for each designed analogue, employing standard organic chemistry transformations. Purity and structural integrity of synthesized compounds were hypothetically confirmed using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy, along with elemental analysis.

A hypothetical library of 50 analogues (this compound-A1 to this compound-A50) was generated for subsequent biological and mechanistic evaluation.

Elucidation of Pharmacophoric Requirements for Compound this compound's Activity

Pharmacophore elucidation aims to define the essential features and their spatial arrangement required for a molecule to bind to a specific biological target and elicit a response. Based on hypothetical activity data obtained from the synthesized this compound analogues, key pharmacophoric elements were hypothetically identified.

Hypothetical biological testing involved assessing the activity of this compound and its analogues in a relevant assay (e.g., enzyme inhibition, receptor binding, or cell-based assay). The hypothetical data revealed significant variations in potency among the analogues, allowing for the deduction of structural requirements.

For instance, hypothetical findings might indicate:

A specific hydrogen bond acceptor group at a certain distance from a hydrophobic region is crucial for high activity.

The presence of a positively charged center is detrimental to binding.

A planar aromatic system contributes significantly to binding affinity through pi-pi interactions.

Based on these hypothetical observations, a putative pharmacophore model for Compound this compound was hypothetically constructed, highlighting the essential features and their spatial relationships necessary for interaction with its hypothetical target.

Hypothetical Activity Data for Selected this compound Analogues:

| Compound | Hypothetical IC₅₀ (µM) | Hypothetical Structural Modification | Hypothetical Observation |

| This compound | 0.5 | Parent Compound | Baseline Activity |

| This compound-A1 | >100 | Removal of Hypothetical H-bond Acceptor | Significant Loss of Activity |

| This compound-A5 | 0.1 | Introduction of Hypothetical Hydrophobic Group | Increased Potency |

| This compound-A12 | 50 | Inversion of Stereochemistry at C3 | Reduced Activity |

| This compound-A20 | 1.2 | Replacement of Hypothetical Aromatic Ring with Aliphatic Ring | Moderate Loss of Activity |

Identification of Key Structural Motifs Responsible for Specific Interactions of Compound this compound

Building upon the pharmacophore model, detailed analysis of the hypothetical SAR data allowed for the identification of specific structural motifs within Compound this compound responsible for distinct types of interactions with its hypothetical biological target.

Hypothetical studies, potentially involving techniques like site-directed mutagenesis of the target protein or computational docking simulations, could provide insights into these interactions.

Hypothetical findings might include:

A specific functional group (e.g., a hydroxyl or amine) forms a critical hydrogen bond with a particular amino acid residue in the binding site.

A lipophilic moiety occupies a hydrophobic pocket, contributing favorable van der Waals interactions.

An ionizable group forms a salt bridge with a charged residue on the target.

By correlating changes in the structure of the analogues with changes in their hypothetical activity, specific motifs within this compound were hypothetically assigned roles in mediating key interactions necessary for binding and activity. This level of detail is crucial for understanding the SMR – how the molecule interacts at a molecular level to exert its effect.

Stereochemical Influences on the Molecular Recognition of Compound this compound

Chirality can significantly impact the biological activity and mechanism of a compound, as biological targets are often chiral environments. If Compound this compound contains chiral centers, hypothetical synthesis and testing of its individual stereoisomers would be essential to understand the influence of stereochemistry on its molecular recognition and activity.

Hypothetical studies might reveal that one stereoisomer is significantly more potent than others, suggesting a highly specific interaction with the chiral binding site of the target. Conversely, if all stereoisomers show similar activity, it might indicate that the chiral center is not directly involved in critical binding interactions or that the binding site is less sterically constrained in that region.

Hypothetical Example: If Compound this compound has a chiral center at a specific carbon atom (e.g., C3), the hypothetical activities of the (R)- and (S)-stereoisomers would be compared.

Hypothetical Stereoisomer Activity Data:

| Compound | Hypothetical IC₅₀ (µM) | Hypothetical Observation |

| This compound (Racemate) | 0.5 | Baseline Activity |

| This compound-(R)-isomer | 0.2 | Increased Potency |

| This compound-(S)-isomer | 5.0 | Significantly Reduced Potency |

This hypothetical data would suggest that the (R)-configuration at C3 is preferred for optimal binding and activity, highlighting the stereochemical requirements of the hypothetical target binding site.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling of Compound this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) modeling aim to build mathematical models that correlate structural descriptors of compounds with their biological activity or mechanistic parameters. These models can be used to predict the activity of new, untested compounds and to gain further insights into the structural features that govern activity and mechanism. wikipedia.org

For Compound this compound, hypothetical QSAR/QSMR modeling would involve:

Descriptor Calculation: Computing various molecular descriptors for this compound and its analogues, representing their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and structural features.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a relationship between the calculated descriptors and the hypothetical biological activity or mechanistic parameters.

Model Validation: Rigorously validating the developed models using techniques like cross-validation or external test sets to ensure their predictive power and robustness.

A hypothetical QSAR model for the activity of this compound analogues might take the form of an equation:

Hypothetical Activity = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + c * (Descriptor) + Constant

Where 'Activity' is the hypothetical biological response (e.g., log(1/IC₅₀)), 'Descriptors' are the calculated molecular properties, and 'c' values are the fitted coefficients indicating the contribution of each descriptor to the activity.

Hypothetical QSAR Model Findings:

A hypothetical QSAR analysis might reveal that lipophilicity (represented by logP) and the presence of a hydrogen bond acceptor are the most significant descriptors correlating with the hypothetical potency of this compound analogues.

Hypothetical QSAR Model (Illustrative):

| Descriptor | Hypothetical Coefficient | Hypothetical Significance |

| logP | +0.85 | High |

| Hydrogen Bond Acceptor Count | +0.60 | Medium |

| Molecular Weight | -0.15 | Low |

This hypothetical model would suggest that increasing lipophilicity and the number of hydrogen bond acceptors within a certain range could potentially enhance the hypothetical activity of this compound analogues. QSAR/QSMR modeling provides a quantitative framework for understanding the SAR/SMR and guiding the design of novel, more potent, and selective compounds. collaborativedrug.comnih.gov

Compounds Mentioned and Hypothetical PubChem CIDs

Computational and Theoretical Studies of Compound Noname

Molecular Docking and Ligand-Protein Interaction Modeling of Compound NoName

Molecular docking is a widely used computational technique aimed at predicting the preferred orientation (pose) of a ligand ("this compound" in this context) when bound to a protein receptor or enzyme wikipedia.orgnih.gov. This method characterizes the behavior of small molecules within the binding site of target proteins and helps elucidate fundamental biochemical processes nih.gov. The primary goal is to predict the position and orientation of the ligand when it is bound to the receptor and to estimate the binding affinity wikipedia.orgnih.gov.

The docking process typically involves two main steps: sampling the possible conformations of the ligand and its position within the protein's active site, and then scoring these poses using a scoring function to estimate the binding energy nih.gov. Various algorithms are employed for sampling, while scoring functions evaluate the strength of the interaction between the ligand and the protein, often based on force fields or empirical methods nih.govtemple.edu.

For "this compound," molecular docking studies would involve preparing the 3D structures of relevant target proteins and the 3D structure of "this compound." The docking software would then explore different ways "this compound" could fit into the protein's binding pocket, considering the flexibility of both the ligand and, in more advanced methods, the protein itself wikipedia.orgnih.gov. The output would typically include a set of predicted binding poses ranked by their estimated binding scores.

Illustrative Data: If data were available, a table might show the predicted binding scores (e.g., in kcal/mol) of "this compound" to several potential target proteins, along with key amino acid residues in the binding site that interact with "this compound" (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking). Interaction diagrams visualizing the predicted binding pose and specific interactions would also be presented.

Molecular Dynamics Simulations to Investigate Compound this compound Conformational Landscape and Target Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating their time-dependent behavior based on physical forces acs.org. Unlike static docking methods, MD simulations allow researchers to investigate the flexibility of "this compound," the protein target, and their complex over time, providing insights into conformational changes, the stability of the bound complex, and the binding/unbinding pathways mdpi.comnih.gov.

For "this compound," MD simulations could be used to:

Explore the intrinsic conformational flexibility of the isolated "this compound" molecule in different environments (e.g., explicit solvent).

Study the stability of the protein-"this compound" complex predicted by docking, observing how the pose and interactions evolve over simulation time mdpi.comnih.gov.

Investigate the conformational landscape of the target protein and how "this compound" binding might induce or select specific protein conformations mdpi.comacs.org.

Estimate binding free energies using more rigorous methods that account for the dynamic nature of the system acs.org.

MD simulations solve Newton's equations of motion for each atom in the system, generating a trajectory that shows how the system evolves over time mpg.de. Analysis of these trajectories can reveal important information about the system's behavior.

Illustrative Data: Typical data from MD simulations would include plots showing the Root Mean Square Deviation (RMSD) of "this compound" and the protein (or specific parts of it) from their initial structures over the simulation time, indicating the stability of the system mdpi.com. Root Mean Square Fluctuation (RMSF) plots could highlight flexible regions of the protein or ligand. Analysis of hydrogen bonds and other interactions over time would show the persistence and strength of binding interactions mdpi.com. Free energy profiles along a reaction coordinate could illustrate the energy barriers and intermediates involved in conformational changes or binding events.

Quantum Chemical Calculations (QM/MM) for Reaction Mechanisms Involving Compound this compound

Quantum Chemical (QM) calculations, often combined with Molecular Mechanics (MM) in QM/MM hybrid methods, are essential for studying chemical reactions and electronic properties in complex environments, such as biological systems mdpi.comfrontiersin.orgnih.gov. While MM force fields describe the interactions between atoms using classical physics, QM methods explicitly treat the electrons, which is necessary to model processes involving the breaking and formation of chemical bonds mpg.de.

For reactions involving "this compound," QM/MM calculations would be particularly useful if "this compound" undergoes a chemical transformation while interacting with a target (e.g., enzymatic catalysis) or in solution. In a QM/MM approach, the region where the chemical reaction occurs (including "this compound" and relevant parts of the protein or solvent) is treated with a QM method, while the surrounding environment is described by a less computationally expensive MM force field mpg.demdpi.comnih.gov.

These calculations can provide detailed insights into reaction mechanisms, transition state structures, activation energies, and the influence of the surrounding environment on the reaction mdpi.comfrontiersin.orgnih.gov.

Illustrative Data: QM/MM studies would typically present energy profiles along a reaction coordinate, showing the energy of reactants, transition states, intermediates, and products acs.org. Tables might list calculated activation energies (ΔG‡) for different possible reaction pathways or in different environments. Optimized geometries of transition states and intermediates would provide structural details of the chemical transformation.

De Novo Design and Virtual Screening Approaches for this compound-like Scaffolds

De novo design and virtual screening are computational techniques used to identify novel molecules with desired properties, often in the context of drug discovery temple.educreative-biostructure.com.

Virtual Screening (VS): This involves computationally screening large databases of chemical compounds to identify those that are predicted to bind to a specific biological target wikipedia.orgtemple.edufrontiersin.org. VS can be structure-based (using the 3D structure of the target, often involving docking) or ligand-based (using information from known ligands of the target) nih.govtemple.edufrontiersin.org. If "this compound" is known to interact with a target, it can be used as a reference molecule in ligand-based VS to find similar compounds, or the target structure can be used in structure-based VS to find new ligands.

De Novo Design: This approach generates novel molecular structures from scratch, often within the binding site of a target protein, aiming to build molecules that optimally interact with the target creative-biostructure.comnih.govethz.ch. De novo design algorithms can assemble fragments or grow molecules within the binding pocket creative-biostructure.com.

If "this compound" is a promising lead compound, de novo design could be used to generate molecules with similar core structures ("this compound-like scaffolds") but with modifications designed to improve binding affinity, selectivity, or other properties.

Illustrative Data: Virtual screening results would typically be presented as a ranked list of identified compounds from the screened database, along with their predicted binding scores or similarity scores to "this compound." Data tables might summarize the enrichment factor of known actives in the top-ranked compounds. De novo design results would include a set of newly generated molecular structures, often with predicted binding affinities or other calculated properties.

Cheminformatics and Data Mining for Predicting this compound's Biological Activity Profiles

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data longdom.orglongdom.org. Data mining involves extracting patterns and knowledge from large datasets. In the context of "this compound," cheminformatics and data mining can be used to predict its potential biological activities and properties based on its chemical structure and relationships to compounds with known activities longdom.orgqima-lifesciences.comneovarsity.orgresearchgate.net.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building models that relate the chemical structure of "this compound" (represented by molecular descriptors) to its biological activity longdom.orgneovarsity.org. If experimental activity data is available for a set of compounds including "this compound," QSAR models can predict the activity of "this compound" or other similar compounds.

Similarity Searching: Identifying compounds in databases that are structurally similar to "this compound" libretexts.org. Compounds with similar structures often exhibit similar biological activities (the "similarity principle").

Property Prediction: Predicting various physicochemical and biological properties of "this compound," such as solubility, lipophilicity (logP), and potential off-target interactions, based on its structure longdom.orgneovarsity.org.

Biological Activity Prediction: Using machine learning and data mining techniques trained on large datasets of chemical structures and their associated biological activities to predict the likely activity profile of "this compound" across a range of biological targets or assays qima-lifesciences.comresearchgate.net.

Illustrative Data: Cheminformatics and data mining analyses for "this compound" could yield predicted activity values (e.g., IC50, Ki) for various biological targets based on QSAR models or similarity to known active compounds. A table might show predicted physicochemical properties. Data could also include a list of biological pathways or targets that "this compound" is predicted to modulate, along with a confidence score for each prediction.

Preclinical and in Vitro Model System Investigations of Compound Noname Mechanistic Focus

Cellular Model Systems for Investigating Compound NoName's Biological Effects

Cellular model systems provide controlled environments to study the direct effects of Compound this compound on living cells. The choice of cell model is dictated by the hypothesized mechanism of action and the biological context of interest.

Cell Line-Based Studies on Compound this compound's Cellular Uptake and Localization

Immortalized cell lines are widely used for initial assessments of Compound this compound's interaction with cells, offering reproducibility and ease of culture. Studies in this area focus on quantifying how efficiently Compound this compound enters cells (cellular uptake) and where it accumulates within the cell (intracellular localization). Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to measure intracellular concentrations of Compound this compound over time in various cell lines. Confocal microscopy or fluorescence imaging, particularly if Compound this compound has intrinsic fluorescence or can be tagged, can visualize its distribution within different cellular compartments like the cytoplasm, nucleus, or specific organelles.

Typical Data Presented: Data tables in this section would typically show the concentration of Compound this compound measured in cell lysates over a time course following exposure, potentially comparing uptake rates across different cell lines. Localization data might be presented as images or quantitative analysis of fluorescence intensity in different cellular regions.

Primary Cell Culture Models for Mechanistic Studies of Compound this compound

Primary cell cultures, derived directly from tissues, often retain more physiological relevance than continuous cell lines and can provide valuable insights into Compound this compound's effects in a context closer to the in vivo environment. These models are particularly useful for studying complex cellular processes, signaling cascades, and specific cell type responses that might be altered in immortalized lines. For Compound this compound, primary cell cultures relevant to its suspected therapeutic area or potential toxicity profile would be selected. Mechanistic studies could involve assessing changes in cell viability, proliferation, differentiation, migration, or the expression of specific genes and proteins in response to Compound this compound treatment.

Typical Data Presented: Data tables would include viability percentages, proliferation rates, or quantitative PCR/western blot data showing changes in gene or protein expression levels following treatment with varying concentrations of Compound this compound.

3D Cell Culture and Organoid Models for Complex Biological Interactions of Compound this compound

Three-dimensional (3D) cell cultures and organoids represent more advanced in vitro models that better recapitulate the in vivo tissue architecture and cellular interactions compared to traditional 2D cultures. These models can involve spheroids, multicellular aggregates, or organoids derived from stem cells or primary tissues, mimicking the complexity of organs like the liver, gut, or tumors. Investigating Compound this compound in these systems allows for the study of its penetration into tissues, its effects on cell-cell communication, and its activity within a more physiologically relevant microenvironment. This is particularly important for compounds targeting solid tissues or those whose activity is influenced by cell-extracellular matrix interactions.

Typical Data Presented: Data could include imaging data showing Compound this compound penetration depth into spheroids, viability gradients within 3D structures, or functional readouts specific to the organoid type (e.g., barrier function in gut organoids, bile production in liver organoids) after Compound this compound exposure.

In Vitro Biochemical Assays for Elucidating Compound this compound's Mechanisms

Biochemical assays are essential for dissecting the specific molecular interactions and downstream signaling events mediated by Compound this compound.

Target Engagement Assays for Compound this compound

Target engagement assays are designed to confirm whether Compound this compound physically interacts with its intended molecular target(s) and to quantify the strength of this interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) can be used to measure binding kinetics, affinity (e.g., Kd values), and the stability of the compound-target complex. If the target is an enzyme, enzyme inhibition assays can determine IC50 values, indicating the concentration of Compound this compound required to inhibit 50% of the enzyme's activity.

Typical Data Presented: Data tables would show binding affinities (Kd), kinetic rates (kon, koff), or IC50 values derived from dose-response curves in enzyme inhibition or binding assays.

Pathway-Specific Reporter Assays for Compound this compound

Reporter assays are powerful tools for monitoring the activity of specific signaling pathways influenced by Compound this compound. These assays typically involve cells engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter or response element that is activated or repressed by the pathway of interest. By measuring the activity or expression of the reporter gene, researchers can infer the effect of Compound this compound on the targeted signaling cascade. For instance, if Compound this compound is hypothesized to activate a specific transcription factor, a reporter assay using a promoter containing the binding sites for that factor would be employed.

Animal Model Systems for Exploring Compound this compound's In Vivo Biological Activity

Animal model systems are indispensable tools in preclinical research to evaluate the biological activity, pharmacokinetics, and pharmacodynamics of novel compounds like this compound in a complex living organism context. These models allow for the assessment of this compound's effects on disease progression, physiological functions, and molecular targets in a controlled environment, bridging the gap between in vitro findings and potential clinical applications.

Proof-of-Concept Studies in Genetic and Pharmacological Animal Models for Compound this compound

Proof-of-concept studies in animal models are designed to provide initial evidence that this compound can exert a desired biological effect in a living system relevant to a particular condition or pathway. These studies often utilize established genetic models, which carry mutations mimicking human genetic disorders, or pharmacological models, where a disease state is induced by administering specific agents.

For this compound, proof-of-concept studies were conducted in [Specify hypothetical disease/pathway relevant animal model, e.g., a genetic model of neurodegeneration or a pharmacological model of inflammation]. In the [Genetic Model Name] model, which exhibits [Describe key phenotype relevant to this compound's proposed mechanism], administration of this compound resulted in [Describe hypothetical positive outcome, e.g., a significant reduction in disease markers, improvement in behavioral deficits, or restoration of physiological function] compared to vehicle-treated controls.

Similarly, in the [Pharmacological Model Name] model, induced by [Describe inducing agent and resulting phenotype], this compound treatment attenuated the observed [Describe hypothetical positive outcome, e.g., inflammatory response, tissue damage, or pain scores]. These findings suggest that this compound possesses in vivo activity consistent with its proposed mechanism of action observed in earlier in vitro studies.

Table 1 provides illustrative data from these proof-of-concept studies.

Table 1: Illustrative Proof-of-Concept Study Findings for Compound this compound

| Animal Model | Treatment Group | Key Outcome Measure 1 | Key Outcome Measure 2 | Statistical Significance (vs. Control) |

| [Genetic Model Name] | Vehicle | [Control Value 1] | [Control Value 2] | N/A |

| [Genetic Model Name] | This compound | [this compound Value 1] | [this compound Value 2] | p < [Significance Level] |

| [Pharmacological Model Name] | Vehicle | [Control Value 3] | [Control Value 4] | N/A |

| [Pharmacological Model Name] | This compound | [this compound Value 3] | [this compound Value 4] | p < [Significance Level] |

Note: Data presented in this table is illustrative and does not represent actual experimental results for a real compound.

Pharmacokinetic and Pharmacodynamic Analysis of Compound this compound in Animal Models (Methodological Aspects)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its biological target(s) to produce its effects (PD).

PK studies involved administering this compound to [Specify animal species, e.g., rats or mice] and collecting biological samples (e.g., blood, plasma, urine) at various time points. The concentration of this compound in these samples was quantified using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Key PK parameters, including half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), were determined by non-compartmental analysis of the concentration-time data.

PD studies were conducted in relevant animal models to correlate this compound concentrations with its biological effects. This involved measuring biomarkers or physiological endpoints known to be modulated by this compound's proposed mechanism of action at different time points after administration. For example, if this compound targets an enzyme, enzyme activity in target tissues might be measured. If it modulates a signaling pathway, the phosphorylation status of key proteins could be assessed. The relationship between this compound exposure (e.g., AUC or peak concentration) and the magnitude or duration of the PD response provides insights into the compound's efficacy and potency in vivo.

Table 2 provides illustrative PK parameters for this compound in a specific animal model.

Table 2: Illustrative Pharmacokinetic Parameters for Compound this compound in [Animal Species]

| Parameter | Value | Unit |

| Half-life (t₁/₂) | [Value] | hours |

| Clearance (CL) | [Value] | mL/min/kg |

| Volume of Distribution (Vd) | [Value] | L/kg |

| AUC₀-∞ | [Value] | µg*h/mL |

| Peak Concentration (Cmax) | [Value] | µg/mL |

| Time to Cmax (Tmax) | [Value] | hours |